Geranyl valerate

Description

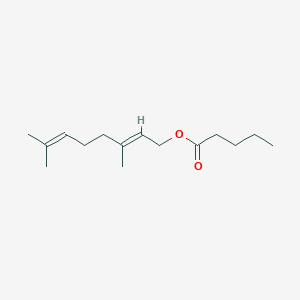

Structure

3D Structure

Properties

IUPAC Name |

[(2E)-3,7-dimethylocta-2,6-dienyl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-5-6-10-15(16)17-12-11-14(4)9-7-8-13(2)3/h8,11H,5-7,9-10,12H2,1-4H3/b14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSWGLSBJFKWMW-SDNWHVSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)OC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883126 | |

| Record name | Geranyl valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Fruity pineapple aroma | |

| Record name | (E)-Geranyl valerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1799/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | (E)-Geranyl valerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1799/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.887-0.900 | |

| Record name | (E)-Geranyl valerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1799/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10402-47-8 | |

| Record name | Geranyl valerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10402-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geranyl valerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010402478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Geranyl valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Geranyl valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERANYL VALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/317HUA93QY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physicochemical properties of Geranyl valerate

An In-depth Technical Guide to the Physicochemical Properties of Geranyl Valerate

This guide provides a comprehensive technical overview of the core physicochemical properties of this compound. Designed for researchers, scientists, and professionals in drug development and chemical sciences, this document synthesizes fundamental data with practical analytical methodologies. Our focus is on delivering not just data, but also the experimental context and scientific rationale essential for laboratory applications.

Introduction and Molecular Identity

This compound, systematically known as [(2E)-3,7-dimethylocta-2,6-dienyl] pentanoate, is an organic ester recognized for its characteristic fruity and floral aroma.[1][2] This property makes it a valuable ingredient in the fragrance, flavor, and cosmetics industries.[3][4] Understanding its fundamental physicochemical properties is critical for formulation development, quality control, and analytical characterization.

This document serves as a detailed reference, outlining the molecular structure, physical constants, spectroscopic profile, and analytical workflows pertinent to this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | [(2E)-3,7-dimethylocta-2,6-dienyl] pentanoate | [1] |

| Synonyms | Geranyl pentanoate, (E)-Geranyl valerate | [2][4] |

| CAS Number | 10402-47-8 | [1][3] |

| Molecular Formula | C₁₅H₂₆O₂ | [1][3][5] |

| Molecular Weight | 238.37 g/mol | [1][3][4] |

| InChI | InChI=1S/C15H26O2/c1-5-6-10-15(16)17-12-11-14(4)9-7-8-13(2)3/h8,11H,5-7,9-10,12H2,1-4H3/b14-11+ | [1] |

| InChIKey | CVSWGLSBJFKWMW-SDNWHVSQSA-N | [1] |

| Canonical SMILES | CCCCC(=O)OCC=C(C)CCC=C(C)C | [1] |

Core Physicochemical Properties

The physical state and behavior of this compound under various conditions are dictated by its molecular structure. The long hydrocarbon chain contributes to its oily nature and low water solubility, while the ester functional group provides a site for potential hydrolysis and is responsible for its characteristic spectroscopic signature.

Table 2: Summary of Physical and Chemical Properties

| Property | Value | Conditions | Source(s) |

| Physical Description | Colorless liquid with a fruity, pineapple, and rose aroma. | Ambient | [1][2] |

| Boiling Point | 290 to 291 °C | @ 760.00 mm Hg | [2][3] |

| Density | 0.887 to 0.900 g/mL | @ 25.00 °C | [1][3] |

| Refractive Index | 1.465 to 1.471 | @ 20.00 °C | [1][3] |

| Flash Point | > 93.33 °C (> 200 °F) | Closed Cup | [3] |

| Vapor Pressure | 0.0004 to 0.0006 mm Hg | @ 20-25 °C | [2][4] |

| Water Solubility | 0.12 - 0.2279 mg/L (Practically insoluble) | @ 25 °C | [3][4] |

| Solubility in Organic Solvents | Soluble in ethanol and most fixed oils. | Ambient | [3][4][6] |

| Partition Coefficient (logP) | 4.8 (XLogP3-AA); 5.698 (Estimated) | N/A | [1][3][4] |

Analytical Characterization and Spectroscopic Profile

Confirming the identity and purity of this compound requires a multi-technique approach. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for separation and identification, while NMR and IR spectroscopy provide structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is the gold standard for analyzing volatile and semi-volatile compounds like this compound. The gas chromatography component separates the compound from any impurities based on its boiling point and affinity for the stationary phase. Subsequently, the mass spectrometer fragments the molecule into a predictable pattern, providing a "fingerprint" for definitive identification. The choice of a non-polar column is based on the predominantly non-polar nature of the molecule, ensuring good peak shape and resolution.

Experimental Protocol: GC-MS Analysis of this compound

-

Sample Preparation: Dilute the this compound sample to approximately 100 ppm in a high-purity solvent such as hexane or ethyl acetate. This concentration prevents detector saturation and ensures sharp chromatographic peaks.

-

Instrument Setup:

-

GC System: Agilent 7890B or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.

-

Inlet: Split/splitless injector at 250°C with a split ratio of 50:1 to handle the concentrated sample.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Start at 80°C, hold for 1 minute. Ramp at 10°C/min to 280°C and hold for 5 minutes. This temperature program ensures elution of the target analyte while separating it from potential contaminants.

-

-

MS System:

-

Mass Spectrometer: Agilent 5977A or equivalent single quadrupole MS.

-

Ionization Mode: Electron Impact (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns that are comparable to library spectra.

-

Mass Range: Scan from m/z 40 to 300. This range covers the molecular ion and key fragment ions.

-

Source Temperature: 230°C.

-

-

Data Analysis:

-

Identify the this compound peak by its retention time.

-

Compare the acquired mass spectrum with a reference library (e.g., NIST, Wiley) for confirmation.[1] Key expected fragments include ions corresponding to the loss of the valerate group and rearrangements of the geranyl moiety.

-

Visualization: GC-MS Analytical Workflow

Sources

Geranyl Valerate: A Comprehensive Technical Guide to its Chemical Identity

For Immediate Release

This technical guide provides an in-depth analysis of geranyl valerate, a significant monoterpene ester utilized in the flavor and fragrance industries. This document, intended for researchers, scientists, and professionals in drug development, will elucidate the chemical structure and systematically derive the International Union of Pure and Applied Chemistry (IUPAC) name for this compound.

Executive Summary

This compound is an organic compound classified as a fatty alcohol ester, recognized for its characteristic fruity and floral aroma.[1][2] Its chemical identity is defined by the esterification of geraniol, a monoterpenoid alcohol, with valeric acid (pentanoic acid). A thorough understanding of its precise chemical structure, including its stereochemistry, is paramount for its synthesis, analysis, and application in various scientific and industrial fields. This guide will deconstruct the molecule to clarify its structural components and the corresponding IUPAC nomenclature.

Chemical Structure and Molecular Formula

This compound possesses the molecular formula C15H26O2.[3][4] The molecule is composed of two primary functional groups: a ten-carbon acyclic monoterpene unit derived from geraniol and a five-carbon valerate (or pentanoate) group, linked by an ester bond.

The structural backbone is the 3,7-dimethylocta-2,6-dienyl group, which contains two double bonds. The stereochemistry of the double bond at the C2 position is crucial and exists predominantly as the trans or (E) isomer, a detail explicitly addressed in its formal IUPAC name.[3][5]

Below is a two-dimensional representation of the chemical structure of this compound.

Chemical Structure of this compound

Caption: 2D structure of (2E)-3,7-dimethylocta-2,6-dienyl pentanoate.

IUPAC Nomenclature Deconstruction

The formal IUPAC name for this compound is [(2E)-3,7-dimethylocta-2,6-dienyl] pentanoate .[3] This name is derived by systematically identifying and numbering the parent chains of both the alcohol and carboxylic acid components that form the ester.

The Alcohol Moiety: (2E)-3,7-dimethylocta-2,6-dien-1-ol (Geraniol)

-

Parent Chain Identification : The longest carbon chain containing the hydroxyl group (-OH) and the maximum number of double bonds is an eight-carbon chain, hence the root name "octa".

-

Functional Group Suffix : As it is an alcohol, the suffix "-ol" is used.

-

Unsaturation : There are two double bonds located at the second and sixth carbon atoms, indicated by "2,6-diene".

-

Numbering : The chain is numbered from the end that gives the hydroxyl group the lowest possible locant. Therefore, the carbon attached to the oxygen is C1.

-

Substituents : Two methyl groups are present as substituents at the third and seventh carbon atoms, leading to the prefix "3,7-dimethyl".

-

Stereochemistry : The double bond between C2 and C3 has the higher priority groups on opposite sides, which is designated as (E) (from the German entgegen, meaning opposite).

-

Assembling the Name : Combining these elements gives the systematic name for geraniol: (2E)-3,7-dimethylocta-2,6-dien-1-ol . When this alcohol forms an ester, it is referred to as the (2E)-3,7-dimethylocta-2,6-dienyl group.

The Carboxylic Acid Moiety: Pentanoic Acid

-

Parent Chain Identification : The carboxylic acid component has a five-carbon chain, giving the root name "pentan".

-

Functional Group Suffix : The suffix for a carboxylic acid is "-oic acid".

-

Assembling the Name : The systematic name is pentanoic acid . When it forms an ester, the "-oic acid" suffix is changed to "-oate", resulting in pentanoate .

Assembling the Ester Name

In naming esters, the alcohol group is named first as an alkyl substituent, followed by the carboxylate group. Therefore, the components are combined to form the final IUPAC name: [(2E)-3,7-dimethylocta-2,6-dienyl] pentanoate .[3]

Physicochemical Properties

A summary of key physicochemical properties for this compound is provided in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C15H26O2 | PubChem[3] |

| Molecular Weight | 238.37 g/mol | PubChem[3] |

| CAS Number | 10402-47-8 | PubChem[3] |

| Appearance | Colorless liquid | JECFA[3] |

| Odor | Fruity, pineapple aroma | JECFA[2][3] |

| Density | 0.887-0.900 g/cm³ | JECFA[3] |

| Refractive Index | 1.465-1.471 | JECFA[3] |

| Boiling Point (est.) | 281°C | Scent.vn[6] |

| Water Solubility | Practically insoluble | JECFA[3] |

Synthesis and Applications

General Synthesis Protocol

This compound is typically synthesized through the direct esterification of geraniol with valeric acid. A common laboratory and industrial method is the Fischer-Speier esterification.

Experimental Protocol: Fischer-Speier Esterification of Geraniol

-

Reactant Preparation : Equimolar amounts of geraniol and valeric acid are added to a round-bottom flask.

-

Catalyst Addition : A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, is introduced to the mixture.

-

Reaction Setup : The flask is fitted with a Dean-Stark apparatus and a reflux condenser to facilitate the removal of water, which is a byproduct of the reaction. This removal shifts the equilibrium towards the formation of the ester, thereby increasing the yield.

-

Heating : The reaction mixture is heated to reflux in a suitable solvent (e.g., toluene) that forms an azeotrope with water.

-

Monitoring : The reaction progress is monitored by observing the amount of water collected in the Dean-Stark trap.

-

Workup : Upon completion, the reaction mixture is cooled. The catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution).

-

Purification : The organic layer is separated, washed, dried, and the final product is purified, typically by vacuum distillation, to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Key Applications

This compound is primarily used as a flavoring and fragrance agent.[2][3] Its pleasant fruity and floral notes make it a valuable component in:

-

Fragrances : Incorporated into perfumes, soaps, detergents, and other personal care products.[6]

-

Food and Beverages : Used to enhance citrus, peach, and pineapple flavor profiles in confectionery, dairy products, and beverages.[6]

Conclusion

The chemical identity of this compound is unequivocally established by its structure and systematic IUPAC name, [(2E)-3,7-dimethylocta-2,6-dienyl] pentanoate . This name precisely describes its ester functionality, the specific isomeric form of its terpenoid backbone, and the length of its carboxylate chain. A clear understanding of this nomenclature and the underlying molecular structure is fundamental for scientists engaged in its synthesis, analysis, and application in the development of new products.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5365850, this compound. Available at: [Link]

-

FooDB (2020). Showing Compound this compound (FDB020001). Available at: [Link]

-

Global Substance Registration System (GSRS). This compound. Available at: [Link]

-

Scent.vn. This compound (CAS 10402-47-8): Odor profile, Properties, & IFRA compliance. Available at: [Link]

-

The Good Scents Company. This compound [(2E)-3,7-dimethylocta-2,6-dienyl] pentanoate. Available at: [Link]

-

Penta International Corporation (2018). Geranyl Isovalerate. Available at: [Link]

Sources

- 1. Showing Compound this compound (FDB020001) - FooDB [foodb.ca]

- 2. This compound CAS#: 10402-47-8 [m.chemicalbook.com]

- 3. This compound | C15H26O2 | CID 5365850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound, 10402-47-8 [thegoodscentscompany.com]

- 6. scent.vn [scent.vn]

Biosynthesis pathway of Geranyl valerate in aromatic plants

An In-depth Technical Guide to the Biosynthesis of Geranyl Valerate in Aromatic Plants

Introduction: The Aromatic Signature of this compound

This compound, also known as geranyl pentanoate, is a monoterpene ester that imparts a characteristic fruity, pineapple-like aroma to many aromatic plants.[1][2] As a key component of essential oils, it plays a vital role in plant ecology, mediating interactions with pollinators and herbivores, and is a high-value compound in the flavor, fragrance, and pharmaceutical industries.[3] Understanding the intricate biochemical network that leads to its formation is paramount for metabolic engineering efforts aimed at enhancing its production.

This guide provides a comprehensive exploration of the this compound biosynthetic pathway, designed for researchers and drug development professionals. We will dissect the synthesis of its core precursors, examine the pivotal enzymatic reactions, and provide detailed, field-proven experimental protocols for investigating this pathway.

Part 1: The Convergent Biosynthetic Pathway

The synthesis of this compound is a prime example of metabolic convergence, where two distinct major pathways—terpenoid and fatty acid metabolism—provide the necessary building blocks for the final product. The pathway can be conceptually divided into three stages:

-

Synthesis of the Geraniol Moiety: The C10 terpene alcohol precursor.

-

Synthesis of the Valerate Moiety: The C5 acyl-CoA donor.

-

Esterification: The final condensation reaction.

The Terpenoid Backbone: From Isoprenoid Units to Geraniol

All terpenoids, including geraniol, are derived from the universal five-carbon (C5) precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[4][5] In plants, these precursors are synthesized via two spatially separate pathways: the cytosolic mevalonate (MVA) pathway and the plastidial 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway.[6][7]

-

MVA Pathway (Cytosol): Primarily contributes precursors for sesquiterpenes (C15) and triterpenes (C30).[8]

-

MEP Pathway (Plastids): The principal source for monoterpenes (C10) and diterpenes (C20).[6][9]

Geranyl diphosphate (GPP), the direct C10 precursor to all monoterpenes, is formed by the head-to-tail condensation of one molecule of DMAPP and one of IPP, a reaction catalyzed by GPP synthase (GPPS).[10][11]

The conversion of GPP to geraniol is the first committed step toward the "geranyl" moiety. This reaction is catalyzed by Geraniol Synthase (GES) , a member of the terpene synthase (TPS) family.[12] GES acts on GPP, cleaving the diphosphate group and quenching the resulting carbocation with a water molecule to form the acyclic alcohol, geraniol.[12][13] This specificity is critical; while many terpene synthases produce multiple products, GES is highly specific for geraniol synthesis.[12]

The Acyl Donor: Biosynthesis of Valeryl-CoA

The "valerate" portion of the final ester is supplied by valeryl-CoA (also known as pentanoyl-CoA). In plants, short- to medium-chain acyl-CoAs are primarily generated through the β-oxidation of fatty acids .[14] This process systematically shortens long-chain fatty acids, providing a pool of various acyl-CoA molecules that can be channeled into different metabolic pathways, including the synthesis of volatile esters. While pathways involving amino acid catabolism can produce branched-chain acyl-CoAs (like isovaleryl-CoA from leucine), the straight-chain valeryl-CoA is derived from fatty acid metabolism.[14][15]

The Final Step: AAT-Mediated Esterification

The culmination of the pathway is the esterification of geraniol with valeryl-CoA. This reaction is catalyzed by an Alcohol Acyltransferase (AAT) .[14][16] AATs belong to the large BAHD superfamily of acyltransferases, which are responsible for the synthesis of a vast array of plant natural products.[14][16][17]

These enzymes are often characterized by their broad substrate promiscuity, enabling them to utilize a diverse range of alcohols and acyl-CoAs.[17][18] The specific AAT responsible for this compound synthesis will exhibit a preference for geraniol as the alcohol acceptor and valeryl-CoA as the acyl donor. The expression level and kinetic properties of this specific AAT are often the rate-limiting factors determining the final yield of this compound in a given plant tissue.[18]

Diagram of the this compound Biosynthetic Pathway

Caption: Convergent biosynthesis of this compound.

Part 2: Experimental Methodologies

Investigating the biosynthesis of this compound requires a multi-faceted approach combining molecular biology, biochemistry, and analytical chemistry.

Identification and Cloning of Pathway Genes

The foundational step is the identification of candidate genes, particularly the specific terpene synthase (GES) and alcohol acyltransferase (AAT) involved.

Workflow for Gene Identification and Cloning

Caption: From plant tissue to verified gene sequence.

Protocol 1: Cloning a Candidate AAT Gene from Plant Tissue

-

Tissue Selection & RNA Extraction: Select tissue with high this compound content (determined by GC-MS). Grind ~100 mg of tissue to a fine powder in liquid nitrogen. Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's protocol, including an on-column DNase treatment.[19]

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using an oligo(dT) primer and a reverse transcriptase like M-MLV (Promega), according to the manufacturer's instructions.[20]

-

Degenerate PCR: Design degenerate primers based on conserved motifs of known plant AATs from the BAHD family (e.g., the HXXXD motif). Perform PCR using the synthesized cDNA as a template.

-

Gel Extraction and Cloning: Run the PCR product on a 1% agarose gel. Excise the band of the expected size, purify the DNA, and clone it into a TA cloning vector (e.g., pGEM-T Easy, Promega).

-

Transformation and Sequencing: Transform the ligation product into competent E. coli (e.g., DH5α). Select positive colonies via blue-white screening. Isolate plasmid DNA and send for Sanger sequencing to verify the identity of the insert.

-

Full-Length Sequence (RACE): If only a partial sequence is obtained, use Rapid Amplification of cDNA Ends (RACE) to obtain the full-length open reading frame (ORF) using a kit like the SMARTer RACE cDNA Amplification Kit (Clontech).[20]

Functional Characterization of Enzymes

Once a candidate gene is cloned, its function must be verified biochemically. This involves expressing the protein and performing in vitro assays.

Protocol 2: Heterologous Expression and In Vitro Assay of a Recombinant AAT

-

Expression Vector Construction: Subclone the full-length AAT ORF into a bacterial expression vector (e.g., pET-28a(+)), which adds a cleavable N-terminal His6-tag for purification.

-

Protein Expression: Transform the construct into an expression strain of E. coli (e.g., BL21(DE3)). Grow a 500 mL culture at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and incubate for 16-20 hours at a reduced temperature (e.g., 18°C) to improve protein solubility.

-

Protein Purification: Harvest cells by centrifugation. Resuspend the pellet in lysis buffer and lyse by sonication. Clarify the lysate by centrifugation and purify the His-tagged protein from the supernatant using a Ni-NTA affinity chromatography column. Elute the protein and dialyze against a storage buffer.

-

Enzyme Activity Assay:

-

Prepare a 200 µL reaction mixture containing 50 mM HEPES buffer (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 20 µM geraniol, 20 µM valeryl-CoA, and 2-5 µg of purified recombinant AAT protein.

-

Causality: The buffer maintains optimal pH, MgCl₂ is a common cofactor for enzymes handling diphosphates or CoAs, and DTT prevents protein oxidation.

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction and extract the products by adding 200 µL of n-hexane containing an internal standard (e.g., tetradecane) and vortexing vigorously.[20]

-

-

Product Identification (GC-MS): Analyze 1 µL of the hexane phase by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the reaction product by comparing its mass spectrum and retention time to an authentic this compound standard.[1][20]

Metabolomic Profiling of Plant Volatiles

To quantify this compound and other related volatiles directly from the plant, metabolic profiling is essential.

Protocol 3: Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS Analysis

-

Sample Preparation: Place a known weight (e.g., 0.5 g) of finely chopped plant tissue into a 20 mL glass headspace vial. Add an internal standard for quantification. Seal the vial immediately.

-

Volatile Collection: Incubate the vial at 40°C for 30 minutes. Expose a SPME fiber (e.g., 75 µm CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.[20]

-

GC-MS Analysis: Immediately insert the SPME fiber into the heated injection port of a GC-MS system, where the adsorbed volatiles are thermally desorbed onto the analytical column (e.g., HP-5MS).[21]

-

Data Analysis: Use a temperature gradient to separate the compounds. Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and their retention indices with known standards. Quantify the compounds based on the peak area relative to the internal standard.[23]

Part 3: Quantitative Data and Key Enzyme Parameters

The efficiency of this compound biosynthesis is governed by the kinetic properties of its key enzymes. The following table summarizes representative data that researchers would aim to acquire.

| Enzyme | Abbreviation | Gene Family | Substrates | Product | Typical Km Values | Cellular Localization |

| Geraniol Synthase | GES | Terpene Synthase (TPS) | Geranyl Diphosphate | Geraniol | 20-60 µM (for GPP)[12] | Plastids |

| Alcohol Acyltransferase | AAT | BAHD Acyltransferase | Geraniol, Valeryl-CoA | This compound | Varies widely; often µM range for both substrates[18] | Cytosol |

Conclusion and Future Perspectives

The biosynthesis of this compound is a finely tuned process requiring the coordinated expression of genes from multiple metabolic pathways. The final accumulation of this valuable ester is largely dependent on the availability of its precursors, geraniol and valeryl-CoA, and the catalytic efficiency and expression pattern of the specific Alcohol Acyltransferase that joins them.

Future research will focus on identifying the specific AATs in various high-value aromatic plants and characterizing their substrate specificities. This knowledge is the cornerstone of metabolic engineering strategies. By overexpressing key enzymes like GES and a highly efficient AAT, or by engineering precursor pathways to increase the supply of GPP and valeryl-CoA, it is feasible to significantly enhance the production of this compound in both native plants and microbial chassis like E. coli or yeast.[4][24][25] Such efforts promise to create sustainable and high-yield sources of this important natural product for industrial applications.

References

-

PubChem. (n.d.). Geranylgeranyl diphosphate biosynthesis. Retrieved from [Link]

-

Wiemer, A. J., Hohl, R. J., & Wiemer, D. F. (2023). Geranylgeranyl diphosphate synthase: Role in human health, disease and potential therapeutic target. Medicinal Research Reviews, 43(1), 123-152. Retrieved from [Link]

- Watanabe, F., & Watanabe, E. (2016). Applications of Volatile Profiles to Metabolomics Studies. In Comprehensive Analytical Chemistry (Vol. 72, pp. 61-80). Elsevier.

-

MDPI. (1989). Characterization of Plant Volatiles Reveals Distinct Metabolic Profiles and Pathways among 12 Brassicaceae Vegetables. Metabolites, 9(8), 153. Retrieved from [Link]

-

Rambla, J. L., López-Gresa, M. P., Bellés, J. M., & Granell, A. (2015). Metabolomic profiling of plant tissues. Methods in Molecular Biology, 1284, 221-235. Retrieved from [Link]

-

Wiemer, A. J., Hohl, R. J., & Wiemer, D. F. (2011). Molecular mechanisms linking geranylgeranyl diphosphate synthase to cell survival and proliferation. Journal of Cellular Biochemistry, 112(10), 2731-2738. Retrieved from [Link]

-

Dudareva, N., & Qualley, A. (2015). Metabolomics of Plant Volatiles. In Plant Metabolomics (pp. 141-154). Springer. Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolomic Profiling of Natural Volatiles. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Alcohol Acyl Transferase(AAT) Activity Assay Kit. Retrieved from [Link]

-

Li, Y., et al. (2018). Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida. Journal of Experimental Botany, 69(19), 4547-4561. Retrieved from [Link]

-

Antibodies.com. (n.d.). Alcohol Acyltransferase Activity Assay Kit (A319659). Retrieved from [Link]

-

Pellis, A., et al. (2019). A Novel High-Throughput Assay Enables the Direct Identification of Acyltransferases. Catalysts, 9(1), 76. Retrieved from [Link]

-

Lee, J. W., & Trinh, C. T. (2021). Probing Specificities of Alcohol Acyltransferases for Designer Ester Biosynthesis with a High-Throughput Microbial Screening Platform. bioRxiv. Retrieved from [Link]

-

Cheng, S., et al. (2016). Cloning and Characterization of Terpene Synthase (Tps) Genes from Ginkgo biloba. Plant Molecular Biology, 91(1-2), 1-15. Retrieved from [Link]

-

Zhang, Y., et al. (2023). Alcohol acyltransferases for the biosynthesis of esters. Applied Microbiology and Biotechnology, 107(11), 3547-3561. Retrieved from [Link]

-

Aharoni, A., Jongsma, M. A., & Bouwmeester, H. J. (2005). Metabolic engineering of terpenoid biosynthesis in plants. Phytochemistry Reviews, 4(1), 53-76. Retrieved from [Link]

-

University of Basel. (n.d.). Biosynthesis of Natural Products - Terpene Biosynthesis. Retrieved from [Link]

-

Liu, Y., et al. (2023). Metabolic Engineering of Terpenoid Biosynthesis in Medicinal Plants: From Genomic Insights to Biotechnological Applications. International Journal of Molecular Sciences, 24(13), 11031. Retrieved from [Link]

-

ResearchGate. (n.d.). Major biosynthetic pathways of aroma compounds in plants. Retrieved from [Link]

-

Nagegowda, D. A. (2016). Multi-Substrate Terpene Synthases: Their Occurrence and Physiological Significance. Frontiers in Plant Science, 7, 1029. Retrieved from [Link]

-

Liu, H., et al. (2024). Bioproduction of Geranyl Esters by Integrating Microbial Biosynthesis and Enzymatic Conversion. ACS Synthetic Biology, 13(1), 224-233. Retrieved from [Link]

-

ResearchGate. (2020). Mevalonate Biosynthesis in Plants. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). Engineer E. coli for the biosynthesis of isovalerate and isocaproate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). geranyl isovalerate. Retrieved from [Link]

-

Peters, R. J. (2018). Terpene Synthases as Metabolic Gatekeepers in the Evolution of Plant Terpenoid Chemical Diversity. Frontiers in Plant Science, 9, 749. Retrieved from [Link]

-

ResearchGate. (n.d.). Terpene synthase catalyzed biosynthesis of monoterpenols from geranyl diphosphate. Retrieved from [Link]

-

Vranova, E., Coman, D., & Gruissem, W. (2013). Isoprenoid Biosynthesis in Plants: Pathways, Genes, Regulation and Metabolic Engineering. Annual Review of Plant Biology, 64, 665-700. Retrieved from [Link]

-

Iijima, Y., Gang, D. R., Fridman, E., Lewinsohn, E., & Pichersky, E. (2004). Characterization of Geraniol Synthase from the Peltate Glands of Sweet Basil. Plant Physiology, 134(1), 370-379. Retrieved from [Link]

-

Wang, Y., et al. (2023). Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family. Frontiers in Plant Science, 14, 1269389. Retrieved from [Link]

-

Yeo, Y., et al. (2013). Functional Identification of Valerena-1,10-diene Synthase, a Terpene Synthase Catalyzing a Unique Chemical Cascade in the Biosynthesis of Biologically Active Sesquiterpenes in Valeriana officinalis. Journal of Biological Chemistry, 288(5), 3163-3173. Retrieved from [Link]

-

Souleyre, E. J., et al. (2005). An alcohol acyl transferase from apple (cv. Royal Gala), MpAAT1, produces esters involved in apple fruit flavor. FEBS Journal, 272(12), 3132-3144. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 10402-47-8. Retrieved from [Link]

-

Li, D., et al. (2021). Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit. Frontiers in Plant Science, 12, 765432. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound this compound (FDB020001). Retrieved from [Link]

-

Gandhi, N. N., & Mukherjee, C. (2000). Synthesis of ethyl isovalerate using Rhizomucor miehei lipase: optimization. Journal of the American Oil Chemists' Society, 77(10), 1045-1049. Retrieved from [Link]

-

ResearchGate. (n.d.). Engineering Escherichia coli for high-yield geraniol production with biotransformation of geranyl acetate to geraniol under fed-batch culture. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

Kuwaki, T., Ohmori, S., & Mizuhara, S. (1963). BIOSYNTHESIS OF ISOVALTHINE PRECURSOR IN LIVER HOMOGENATES. Biochimica et Biophysica Acta, 78, 553-555. Retrieved from [Link]

-

MDPI. (n.d.). Advances in the Ester Accumulation and Regulation in Grape Berries and Wine. Retrieved from [Link]

-

Wang, Y., et al. (2024). Advances in microbial production of geraniol: from metabolic engineering to potential industrial applications. Critical Reviews in Biotechnology, 1-17. Retrieved from [Link]

-

Thakur, K., & Blenner, M. (2023). Engineering Yarrowia lipolytica for the biosynthesis of geraniol. Metabolic Engineering Communications, 16, e00222. Retrieved from [Link]

-

Thakur, K., & Blenner, M. (2023). Engineering Y. lipolytica for the biosynthesis of geraniol. bioRxiv. Retrieved from [Link]

-

ResearchGate. (2024). Isolation of Geranyl Acetate and Chemical Analysis of the Essential Oil from Melaleuca armillaris (Sol. ex Gaertn.) Sm.. Retrieved from [Link]

Sources

- 1. This compound | C15H26O2 | CID 5365850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. d-nb.info [d-nb.info]

- 5. scialert.net [scialert.net]

- 6. Multi-Substrate Terpene Synthases: Their Occurrence and Physiological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Terpene Synthases as Metabolic Gatekeepers in the Evolution of Plant Terpenoid Chemical Diversity [frontiersin.org]

- 8. Metabolic Engineering of Terpenoid Biosynthesis in Medicinal Plants: From Genomic Insights to Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Geranyl Diphosphate (GPP) - Echelon Biosciences [echelon-inc.com]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of Geraniol Synthase from the Peltate Glands of Sweet Basil - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family [frontiersin.org]

- 18. An alcohol acyl transferase from apple (cv. Royal Gala), MpAAT1, produces esters involved in apple fruit flavor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Metabolomic profiling of plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Metabolomics of Plant Volatiles | Springer Nature Experiments [experiments.springernature.com]

- 23. APPLICATIONS OF VOLATILE PROFILES TO METABOLOMICS STUDIES [ebrary.net]

- 24. researchgate.net [researchgate.net]

- 25. Advances in microbial production of geraniol: from metabolic engineering to potential industrial applications - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Geranyl Valerate

Prepared by: Gemini, Senior Application Scientist

Introduction

Geranyl valerate, systematically known as [(2E)-3,7-dimethylocta-2,6-dienyl] pentanoate (CAS No. 10402-47-8), is an organic ester with applications in the flavor and fragrance industries.[1] It possesses a characteristic fruity, floral aroma.[2] Accurate structural elucidation and purity assessment are critical for its use in research, quality control, and drug development contexts. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a comprehensive analytical toolkit for the unambiguous identification and characterization of this molecule.

This guide provides an in-depth analysis of the spectroscopic data for this compound. We will explore the theoretical underpinnings of each technique, present detailed experimental protocols, and interpret the resulting spectral data. The causality behind experimental choices is emphasized to provide researchers with practical, field-proven insights.

Molecular Profile:

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | [(2E)-3,7-dimethylocta-2,6-dienyl] pentanoate | [2] |

| Synonyms | Geranyl pentanoate, (E)-Geranyl valerate | [2] |

| CAS Number | 10402-47-8 | [2] |

| Molecular Formula | C₁₅H₂₆O₂ | [3] |

| Molecular Weight | 238.37 g/mol |[3] |

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For a molecule like this compound, both ¹H (proton) and ¹³C NMR provide critical information about its distinct structural moieties: the geranyl group and the valerate chain.

While direct experimental spectra for this compound are not available in publicly accessible databases, a highly accurate prediction can be synthesized from spectral data of closely related structural analogs, such as geranyl acetate, and established chemical shift principles.

Experimental Protocol: NMR Analysis

The following protocol outlines a standard procedure for acquiring high-resolution NMR spectra of a liquid ester like this compound.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar organic molecules due to its excellent dissolving power and the single, easily identifiable residual solvent peak.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Shim the magnetic field to ensure homogeneity, which is critical for sharp spectral lines.

-

Lock the spectrometer on the deuterium signal from the CDCl₃ solvent.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is required. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[4]

-

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is based on data from analogous compounds (e.g., geranyl acetate) and standard chemical shift tables.[5] The signals from the geranyl moiety are well-characterized and transferable.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Proton) | Rationale |

| ~5.35 | t | 1H | H-2 | Vinylic proton on a trisubstituted double bond, adjacent to a CH₂ group. |

| ~5.08 | t | 1H | H-6 | Vinylic proton on a trisubstituted double bond, adjacent to a CH₂ group. |

| ~4.59 | d | 2H | H-1 | Protons on a carbon attached to an ester oxygen (O-CH₂), deshielded. Coupled to vinylic H-2. |

| ~2.25 | t | 2H | H-2' (Valerate) | Protons alpha to the carbonyl group (C=O), deshielded. |

| ~2.05 | m | 4H | H-4, H-5 | Allylic protons, adjacent to C=C double bonds. |

| ~1.70 | s | 3H | H-10 (C3-CH₃) | Vinylic methyl group on the C-3 double bond. |

| ~1.68 | s | 3H | H-8 (C7-CH₃) | Vinylic methyl group on the C-7 double bond (E-configuration). |

| ~1.60 | s | 3H | H-9 (C7-CH₃) | Vinylic methyl group on the C-7 double bond (Z-configuration). |

| ~1.60 | sextet | 2H | H-3' (Valerate) | Methylene group beta to the carbonyl. |

| ~1.38 | sextet | 2H | H-4' (Valerate) | Methylene group gamma to the carbonyl. |

| ~0.92 | t | 3H | H-5' (Valerate) | Terminal methyl group of the valerate chain. |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum is derived from established chemical shift ranges and data from similar geranyl esters.[6]

| Chemical Shift (δ, ppm) | Assignment (Carbon) | Rationale |

| ~173.5 | C-1' (C=O) | Carbonyl carbon of the ester. |

| ~142.0 | C-3 | Quaternary vinylic carbon. |

| ~131.9 | C-7 | Quaternary vinylic carbon. |

| ~123.8 | C-6 | Vinylic CH carbon. |

| ~118.5 | C-2 | Vinylic CH carbon. |

| ~61.5 | C-1 | Carbon attached to the ester oxygen (O-CH₂). |

| ~39.6 | C-5 | Allylic CH₂ carbon. |

| ~34.3 | C-2' (Valerate) | Alpha-CH₂ of the valerate chain. |

| ~27.2 | C-3' (Valerate) | Beta-CH₂ of the valerate chain. |

| ~26.3 | C-4 | Allylic CH₂ carbon. |

| ~25.7 | C-9 | Methyl carbon attached to C-7. |

| ~22.4 | C-4' (Valerate) | Gamma-CH₂ of the valerate chain. |

| ~17.7 | C-8 | Methyl carbon attached to C-7. |

| ~16.5 | C-10 | Methyl carbon attached to C-3. |

| ~13.7 | C-5' (Valerate) | Terminal methyl carbon of the valerate chain. |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations, providing a unique "fingerprint" of the compound.

Experimental Protocol: FTIR Analysis

Objective: To identify the key functional groups in this compound.

Methodology:

-

Technique Selection: For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is ideal. It requires minimal sample preparation and is non-destructive. Alternatively, a neat spectrum can be obtained by placing a thin film of the liquid between two salt (NaCl or KBr) plates.

-

Sample Application: Place a single drop of this compound directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Average a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing: The final spectrum is presented as transmittance (%) versus wavenumber (cm⁻¹).

Interpretation of Key IR Absorptions

The IR spectrum of this compound is expected to show characteristic bands corresponding to its ester and alkene functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| ~2960-2850 | C-H Stretch | Aliphatic (sp³ C-H) | Strong |

| ~1735 | C=O Stretch | Ester Carbonyl | Strong, Sharp |

| ~1670 | C=C Stretch | Alkene | Medium |

| ~1240-1160 | C-O Stretch | Ester (O=C-O) | Strong |

The most diagnostic peak is the strong, sharp absorption around 1735 cm⁻¹, which is highly characteristic of the carbonyl (C=O) group in a saturated ester. The presence of C=C stretching and various C-H stretching vibrations confirms the hydrocarbon backbone and unsaturation.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural fragments of a molecule. In Electron Ionization (EI) MS, the molecule is fragmented, and the resulting charged fragments are detected, creating a unique fragmentation pattern.

Experimental Protocol: GC-MS Analysis

Objective: To determine the molecular weight and analyze the fragmentation pattern of this compound.

Methodology:

-

System: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is the standard instrument. The GC separates the sample from any volatile impurities before it enters the MS.

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions:

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms).

-

Injection: Inject a small volume (e.g., 1 µL) of the dilute solution into the heated injection port.

-

Temperature Program: Use a temperature gradient to ensure good separation and peak shape.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.

-

Detection: Scan a mass range (e.g., m/z 40-400) to detect the molecular ion and key fragments.

-

Analysis of the Mass Spectrum

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (238.37 g/mol ), although it may be weak or absent in EI-MS due to extensive fragmentation. The experimental data from PubChem shows a pattern dominated by fragmentation.[2]

Key Experimental Fragments:

| m/z (mass-to-charge) | Relative Intensity (%) | Proposed Fragment Identity |

|---|---|---|

| 69 | 100 | [C₅H₉]⁺ |

| 68 | 55 | [C₅H₈]⁺ |

| 41 | 51 | [C₃H₅]⁺ (Allyl cation) |

| 85 | 41 | [C₅H₉O]⁺ (Valeryl cation) |

| 93 | 38 | [C₇H₉]⁺ |

Fragmentation Pathway: The fragmentation of this compound is driven by the stability of the resulting carbocations. The geranyl moiety, being a terpene, readily fragments to produce stable allylic cations.

-

Formation of m/z 69: The base peak at m/z 69 is characteristic of many terpenes and corresponds to the highly stable dimethylallyl cation or related C₅H₉⁺ isomers, formed by cleavage within the geranyl chain.

-

Formation of m/z 85: Cleavage of the C-O bond of the ester (alpha-cleavage) results in the formation of the valeryl cation ([CH₃(CH₂)₃CO]⁺). This is a diagnostic peak for the valerate portion of the molecule.

-

Formation of m/z 41: The allyl cation ([C₃H₅]⁺) is a common, stable fragment in hydrocarbon chains.

Summary and Conclusion

The comprehensive spectroscopic analysis using NMR, IR, and MS provides a robust framework for the characterization of this compound. While a publicly available, complete set of experimental spectra is challenging to locate, a reliable and detailed interpretation can be constructed from foundational spectroscopic principles, experimental data from public repositories like PubChem, and spectral data from closely related structural analogs.

-

NMR spectroscopy defines the precise C-H framework, distinguishing between the geranyl and valerate moieties.

-

IR spectroscopy rapidly confirms the presence of key functional groups, most notably the ester carbonyl.

-

Mass spectrometry confirms the molecular weight and provides a characteristic fragmentation pattern that serves as a fingerprint, with key fragments at m/z 69 and 85 confirming the terpene and acyl portions of the molecule, respectively.

This guide provides the necessary technical details and interpretative logic for researchers to confidently identify and characterize this compound in various scientific applications.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

FooDB. (2010). Showing Compound this compound (FDB020001). Retrieved from [Link]

-

NIST. (n.d.). Pentanoic acid, 3,7-dimethyl-2,6-octadienyl ester, (E)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (2021). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0035157). Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound [(2E)-3,7-dimethylocta-2,6-dienyl] pentanoate. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]

-

University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to spectroscopy. Cengage learning.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric identification of organic compounds. John Wiley & Sons.

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shifts. Retrieved from [Link]

-

Indian Institute of Technology Delhi. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

Sources

- 1. This compound CAS#: 10402-47-8 [m.chemicalbook.com]

- 2. This compound | C15H26O2 | CID 5365850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Geraniol(106-24-1) 13C NMR spectrum [chemicalbook.com]

- 5. Geranyl acetate(105-87-3) 1H NMR spectrum [chemicalbook.com]

- 6. chembk.com [chembk.com]

An In-depth Technical Guide to Geranyl Valerate for Researchers and Drug Development Professionals

Introduction

Geranyl valerate, a monoterpene ester with the CAS number 10402-47-8 and molecular formula C15H26O2, is an organic compound recognized for its pleasant fruity and floral aroma.[1][2] Historically, its primary applications have been within the flavor and fragrance industries, where it serves as a key ingredient in perfumes, cosmetics, and as a flavoring agent in food products. However, recent scientific investigations into related terpene esters have unveiled intriguing biological activities, suggesting a potential expansion of its utility into the realm of pharmaceuticals and drug development. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical properties and synthesis to its analytical characterization and emerging biomedical potential.

Chemical and Physical Properties

This compound, also known by its systematic IUPAC name [(2E)-3,7-dimethylocta-2,6-dienyl] pentanoate, is a colorless liquid.[3] It is practically insoluble in water but soluble in organic solvents like ethanol.[3] Its characteristic scent is described as a combination of rose, fruit, and pineapple notes.[2][4] The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 10402-47-8 | [1][2][5] |

| Molecular Formula | C15H26O2 | [1][2] |

| Molecular Weight | 238.37 g/mol | [1][2] |

| Boiling Point | 290.00 to 291.00 °C @ 760.00 mm Hg | [2] |

| Density | 0.887-0.900 g/cm³ | [3] |

| Refractive Index | 1.465-1.471 @ 20.00 °C | [3][4] |

| Flash Point | > 93.33 °C (> 200.00 °F) | [4] |

| Vapor Pressure | 0.000400 mm/Hg @ 25.00 °C | [2] |

Synthesis of this compound

The most common and straightforward method for synthesizing this compound is through the Fischer esterification of geraniol with valeric acid. This acid-catalyzed reaction involves the condensation of the alcohol and carboxylic acid to form the ester and water.

Experimental Protocol: Fischer Esterification

-

Reactant Preparation: In a round-bottom flask, combine one molar equivalent of geraniol with 1.2 molar equivalents of valeric acid.

-

Solvent and Catalyst Addition: Add a suitable solvent, such as toluene, to facilitate azeotropic removal of water. Introduce a catalytic amount (0.05 molar equivalents) of a strong acid catalyst, like p-toluenesulfonic acid.

-

Reaction Setup: Equip the flask with a Dean-Stark apparatus and a reflux condenser.

-

Reaction Execution: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material (geraniol) is consumed.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation or column chromatography to yield the final product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Analytical Characterization

The purity and identity of synthesized this compound are typically confirmed using chromatographic and spectroscopic techniques. Gas chromatography-mass spectrometry (GC-MS) is a particularly powerful tool for this purpose.

Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation:

-

Gas Chromatograph: Use a capillary column suitable for the analysis of semi-volatile compounds (e.g., a DB-5ms column).

-

Oven Program: A typical temperature program would start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) to ensure the elution of the compound.

-

Mass Spectrometer: Operate in electron ionization (EI) mode.

-

-

Data Analysis: The retention time of the peak corresponding to this compound in the gas chromatogram provides information on its identity, while the integration of the peak area allows for quantification. The mass spectrum will show a characteristic fragmentation pattern that can be compared to library spectra for confirmation.

Applications

Flavor and Fragrance Industry

This compound is an established component in the formulation of fragrances for perfumes, soaps, detergents, and other personal care products. In the food industry, it is used as a flavoring agent to impart or enhance fruity notes, particularly citrus, peach, and pineapple flavors in beverages, confectionery, and dairy products.[1]

Potential in Drug Development: Insights from Geranyl Isovalerate

While research on the specific biological activities of this compound is limited, a notable study on its isomer, geranyl isovalerate, has demonstrated significant anticancer properties.[6] This research provides a compelling rationale for investigating this compound for similar therapeutic potential.

The study found that geranyl isovalerate exhibits anticancer activity against the HCT116 human colorectal cancer cell line in a dose- and time-dependent manner.[6][7] The proposed mechanism of action involves the induction of apoptosis through several key cellular events:

-

Induction of Oxidative Stress: Geranyl isovalerate was shown to increase the generation of reactive oxygen species (ROS) within the cancer cells.[6][7]

-

Disruption of Mitochondrial Membrane Potential: The elevated ROS levels lead to a loss of mitochondrial membrane potential, a critical step in the intrinsic apoptotic pathway.[6][8]

-

Modulation of Apoptotic Genes: The compound was found to suppress the expression of the anti-apoptotic gene Bcl-2 and the DNA repair enzyme PARP.[6][7] Concurrently, it induced the expression of pro-apoptotic genes, including Caspase-3 and Caspase-9.[6][7]

This body of evidence suggests that geranyl isovalerate, and potentially this compound, could be valuable as a lead or supplementary molecule in the treatment and prevention of colorectal cancer.[6][[“]]

Proposed Anticancer Mechanism of Geranyl Isovalerate

Caption: Proposed mechanism of anticancer activity of geranyl isovalerate.

Safety and Toxicology

This compound has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and is considered to pose no safety concern at current levels of intake when used as a flavoring agent.[3] As with any chemical, appropriate safety precautions should be taken during handling in a laboratory or industrial setting. It is advisable to consult the Material Safety Data Sheet (MSDS) for detailed information on handling, storage, and potential hazards.[10]

Conclusion

This compound is a well-characterized monoterpene ester with established applications in the flavor and fragrance industries. Its straightforward synthesis and well-defined analytical profile make it a readily accessible compound for research purposes. The significant anticancer activity demonstrated by its isomer, geranyl isovalerate, opens up an exciting new avenue for the investigation of this compound in the context of drug discovery and development. Further studies are warranted to determine if this compound shares the apoptotic-inducing properties of its isomer and to explore its potential as a novel therapeutic agent.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

-

FooDB. (2010). Showing Compound this compound (FDB020001). Retrieved from [Link]

-

Scent.vn. (n.d.). This compound (CAS 10402-47-8): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

-

PPM. (n.d.). GERANYL iso-VALERATE. Retrieved from [Link]

-

Rasool, F., Sharma, D., Anand, P. S., Magani, S. K. J., & Tantravahi, S. (2021). Evaluation of the Anticancer Properties of Geranyl Isovalerate, an Active Ingredient of Argyreia nervosa Extract in Colorectal Cancer Cells. Frontiers in Pharmacology, 12, 698375. [Link]

-

OUCI. (2021). Evaluation of the Anticancer Properties of Geranyl Isovalerate, an Active Ingredient of Argyreia nervosa Extract in Colorectal Cancer Cells. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Evaluation of the Anticancer Properties of Geranyl Isovalerate, an Active Ingredient of Argyreia nervosa Extract in Colorectal Cancer Cells. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 10402-47-8. Retrieved from [Link]

-

RIFM. (2023). RIFM fragrance ingredient safety assessment, geranyl isovalerate, CAS Registry Number 109-20-6. Retrieved from [Link]

-

Consensus. (2021). Evaluation of the Anticancer Properties of Geranyl Isovalerate, an Active Ingredient of Argyreia nervosa Extract in Colorectal Cancer Cells. Retrieved from [Link]

-

Prodasynth. (n.d.). VALERATE DE GERANYLE. Retrieved from [Link]

Sources

- 1. scent.vn [scent.vn]

- 2. parchem.com [parchem.com]

- 3. This compound | C15H26O2 | CID 5365850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 10402-47-8 [thegoodscentscompany.com]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. Evaluation of the Anticancer Properties of Geranyl Isovalerate, an Active Ingredient of Argyreia nervosa Extract in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of the Anticancer Properties of Geranyl Isovalerate, an Active Ingredient of Argyreia nervosa Extract in Col… [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. consensus.app [consensus.app]

- 10. prodasynth.com [prodasynth.com]

The Solubility Profile of Geranyl Valerate: A Comprehensive Technical Guide for Researchers

Foreword: Navigating the Formulation Landscape of a Versatile Terpene Ester

Geranyl valerate, a monoterpene ester recognized by its pleasant fruity and floral aroma, holds significant promise across the pharmaceutical, cosmetic, and flavor industries.[1] Its application in novel drug delivery systems, as a fragrance component in personal care products, or as a flavoring agent is fundamentally governed by its behavior in various solvent systems. A thorough understanding of its solubility is paramount for formulation scientists and researchers to ensure product stability, efficacy, and sensory attributes.

This technical guide provides a deep dive into the solubility of this compound. While comprehensive quantitative solubility data in a wide array of organic solvents is not extensively documented in publicly available literature, this guide consolidates the existing knowledge, offers insights based on structurally similar compounds, and most critically, provides a robust experimental framework for researchers to determine solubility in their specific systems. Our focus is to empower the scientific community with both theoretical understanding and practical, field-proven methodologies.

Physicochemical Properties and Their Influence on Solubility

The solubility of a molecule is intrinsically linked to its physicochemical properties. For this compound, the interplay between its nonpolar hydrocarbon backbone and its more polar ester functional group dictates its interaction with different solvents. The principle of "like dissolves like" serves as a fundamental predictor of its solubility behavior.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C15H26O2 | [3] |

| Molecular Weight | 238.37 g/mol | [3] |

| Appearance | Colorless liquid | [4] |

| Odor | Fruity, pineapple-like | [4] |

| Boiling Point (est.) | 281 °C | [3] |

| XLogP3 | 4.8 | [4] |

| Topological Polar Surface Area | 26.3 Ų | [4] |

The high XLogP3 value of 4.8 indicates a significant lipophilic character, suggesting a preference for nonpolar environments.[4] The ester group, with its polar carbonyl and ether linkages, provides a site for dipole-dipole interactions with polar solvents. However, the long, nonpolar terpene chain dominates the molecule's overall character, leading to its general classification as a nonpolar compound.

Qualitative and Comparative Solubility Profile

Direct quantitative solubility data for this compound in various organic solvents is sparse. However, based on its structure and available information for this compound and structurally similar terpene esters like geranyl propionate and linalyl acetate, a qualitative and comparative solubility profile can be constructed.

Table 2: Solubility Profile of this compound and Structural Analogs

| Solvent | Solvent Polarity | This compound | Geranyl Propionate | Linalyl Acetate |

| Water | High | Practically Insoluble (0.2279 mg/L est.)[5] | Insoluble | Slightly Soluble (~20 mg/L)[6][7] |

| Glycerol | High | Insoluble (predicted) | Insoluble[8] | Insoluble[9] |

| Propylene Glycol | High | Insoluble (predicted) | Insoluble[8] | Slightly Soluble[9] |

| Ethanol (80%) | Medium-High | Soluble[4] | 1 mL in 4 mL[8] | Miscible[9] |

| Ethanol | Medium-High | Soluble[4] | Soluble[2] | Soluble[10][11] |

| Diethyl Ether | Low | Soluble (predicted) | Readily Soluble (predicted)[2] | Soluble[10] |

| Toluene | Low | Soluble (predicted) | Readily Soluble (predicted)[2] | N/A |

| Hexane | Low | Soluble (predicted) | Readily Soluble (predicted)[2] | N/A |

| Fixed Oils | Low | Soluble (predicted) | Soluble[2] | Miscible[9] |

Interpretation and Causality:

-

Polar Solvents: The significant nonpolar character of the geranyl moiety results in very low solubility in highly polar solvents like water, glycerol, and propylene glycol. The energy required to break the strong hydrogen bonding network of these solvents to accommodate the large hydrophobic molecule is energetically unfavorable.

-

Semi-Polar Solvents: Alcohols such as ethanol represent a middle ground. The hydroxyl group of ethanol can engage in hydrogen bonding with the ester group of this compound, while its ethyl chain has some affinity for the nonpolar part of the molecule. This dual interaction capability explains the observed solubility.

-

Nonpolar Solvents: this compound is expected to be readily soluble in nonpolar solvents like hexane, toluene, and diethyl ether. The van der Waals forces between the nonpolar solvent molecules and the large hydrocarbon portion of this compound are the primary driving force for dissolution. Similarly, its lipophilic nature ensures good solubility in fixed oils.

Experimental Protocol for Determining the Solubility of this compound

For researchers requiring precise solubility data in their specific solvent systems, the isothermal shake-flask method is the gold standard.[12][13] This method, recognized by regulatory bodies like the OECD, allows for the determination of the equilibrium solubility of a compound at a controlled temperature.[1][14][15][16][17]

Principle of the Isothermal Shake-Flask Method

An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow for the establishment of equilibrium between the dissolved and undissolved solute. After reaching equilibrium, the saturated solution is separated from the excess solute, and the concentration of the dissolved solute is determined using a suitable analytical technique.[12][13][18][19]

Diagram of the Experimental Workflow

Caption: Workflow for determining the solubility of this compound using the isothermal shake-flask method.

Step-by-Step Methodology

Materials and Equipment:

-

This compound (high purity)

-

Organic solvents of interest (analytical grade)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE for organic solvents)

-

Autosampler vials

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph with a UV detector (HPLC-UV)

Procedure:

-

Preparation of the Test System:

-

Add an excess amount of this compound to a series of screw-capped glass flasks. The excess is crucial to ensure that a saturated solution is formed. A visual confirmation of undissolved this compound at the end of the experiment is necessary.

-

Accurately add a known volume of the respective organic solvent to each flask.

-

Seal the flasks tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flasks in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the flasks for a predetermined period to reach equilibrium. A period of 24 to 48 hours is typically sufficient, but this should be experimentally verified by taking samples at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has reached a plateau.

-

-

Phase Separation:

-

Once equilibrium is reached, remove the flasks from the shaker and allow them to stand at the same constant temperature to allow the undissolved this compound to settle.

-

To ensure complete separation of the saturated solution from the excess solute, centrifuge the flasks at a moderate speed.

-

Carefully withdraw an aliquot of the supernatant (the saturated solution) using a glass syringe.

-

Immediately filter the aliquot through a syringe filter compatible with the organic solvent into a clean, pre-weighed container. This step is critical to remove any remaining micro-particles of the undissolved solute.

-

-

Analysis:

-

Accurately weigh the filtered saturated solution.

-

Dilute the saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated analytical method such as GC-FID or HPLC-UV. A calibration curve prepared with known concentrations of this compound is required for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Self-Validating System and Trustworthiness:

The described protocol incorporates several self-validating steps to ensure the trustworthiness of the results:

-

Confirmation of Equilibrium: Sampling at multiple time points confirms that the system has reached a true equilibrium state.

-

Visual Confirmation of Excess Solute: The presence of undissolved this compound at the end of the experiment validates that a saturated solution was achieved.

-

Use of a Validated Analytical Method: Quantification using a validated method with a proper calibration curve ensures the accuracy of the concentration measurement.

-

Temperature Control: Strict temperature control is essential as solubility is temperature-dependent.

Conclusion and Future Directions

This technical guide has synthesized the available information on the solubility of this compound and provided a robust framework for its experimental determination. The lipophilic nature of this compound, inferred from its physicochemical properties, dictates its high solubility in nonpolar organic solvents and limited solubility in polar media. While a comprehensive quantitative dataset is yet to be established, the provided comparative data for structurally similar compounds offers valuable insights for initial formulation development.